molecular formula C19H18ClN3O2S B2759720 2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(2-ethoxyphenyl)acetamide CAS No. 688337-50-0

2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(2-ethoxyphenyl)acetamide

Cat. No.: B2759720
CAS No.: 688337-50-0
M. Wt: 387.88
InChI Key: BQZPFXYOEASECQ-UHFFFAOYSA-N
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Description

2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(2-ethoxyphenyl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes an imidazole ring, a chlorophenyl group, and an ethoxyphenylacetamide moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(2-ethoxyphenyl)acetamide typically involves multiple steps, starting with the preparation of the imidazole ring and the chlorophenyl group. One common method involves the reaction of 4-chlorophenyl isothiocyanate with 2-ethoxyaniline to form an intermediate, which is then cyclized to produce the imidazole ring. The final step involves the acylation of the imidazole derivative with 2-ethoxyphenylacetyl chloride under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Advanced techniques like continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(2-ethoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the cleavage of the thioether bond.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom in the chlorophenyl group can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Various nucleophiles (amines, thiols); reactions often carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Cleaved thioether derivatives

    Substitution: Substituted imidazole derivatives

Scientific Research Applications

2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(2-ethoxyphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(2-ethoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-chlorophenyl)-2-(2-ethoxyphenyl)ethanone
  • 4-chlorophenyl)(2-ethoxyphenyl)methanone
  • 1-(2-chlorophenyl)-3-(4-ethoxyphenyl)urea

Uniqueness

Compared to similar compounds, 2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(2-ethoxyphenyl)acetamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its imidazole ring and thioether linkage are particularly noteworthy, as they contribute to its reactivity and potential therapeutic applications.

Properties

IUPAC Name

2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-N-(2-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O2S/c1-2-25-17-6-4-3-5-16(17)22-18(24)13-26-19-21-11-12-23(19)15-9-7-14(20)8-10-15/h3-12H,2,13H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQZPFXYOEASECQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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